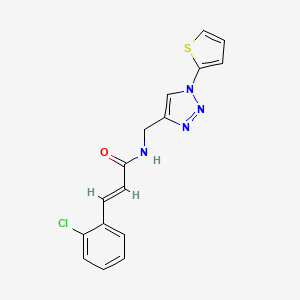

(E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-14-5-2-1-4-12(14)7-8-15(22)18-10-13-11-21(20-19-13)16-6-3-9-23-16/h1-9,11H,10H2,(H,18,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPKQMDIQKCEU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a synthetic compound with potential biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Similar compounds have demonstrated mechanisms such as:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Antimicrobial Activity : Exhibiting inhibitory effects against various pathogens.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit tumor growth through various pathways, including apoptosis and cell cycle regulation . A recent study highlighted the effectiveness of triazole-based compounds in targeting cancer cells by disrupting their metabolic processes .

Antimicrobial Activity

The presence of the thiophene and triazole rings in the compound suggests potential antimicrobial properties. Compounds containing these moieties have been reported to show activity against bacteria and fungi . Specifically, triazole derivatives have been linked to antifungal and antibacterial effects, making them candidates for further investigation in treating infectious diseases.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Acrylamide Formation : Reacting the triazole derivative with acrylamide under controlled conditions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide exhibit significant anticancer activities. For instance, triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. In studies involving related compounds, mechanisms such as the inhibition of tubulin polymerization and interference with cell signaling pathways were observed, suggesting potential for development as chemotherapeutic agents .

Antimicrobial Activity

The presence of thiophene and triazole functionalities in the compound may also confer antimicrobial properties. Research has demonstrated that similar acrylamide derivatives possess antibacterial effects against various pathogens. The structure-activity relationship indicates that modifications to the aromatic rings can enhance efficacy against specific bacterial strains .

Applications in Materials Science

In addition to biological applications, this compound can be utilized in the development of advanced materials. Its acrylamide structure allows it to be incorporated into polymer matrices for applications in drug delivery systems and smart materials. The ability to form hydrogels through cross-linking reactions makes it suitable for biomedical applications such as wound dressings and tissue engineering scaffolds.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of triazole-based acrylamides on human cancer cell lines. The study found that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced cytotoxicity compared to their electron-donating counterparts. This finding underscores the importance of substituent effects on biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing acrylamides against Gram-positive and Gram-negative bacteria. The results showed that modifications to the thiophene ring significantly influenced antibacterial potency, with some derivatives achieving minimum inhibitory concentrations comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.